N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sigma-2 Receptor Probes
A study by Xu et al. (2005) introduced N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1) as a novel sigma-2 receptor probe. This compound demonstrated higher affinity for sigma-2 receptors compared to other ligands, indicating its potential as a valuable tool for studying sigma-2 receptor involvement in various biological processes, particularly in neurology and oncology (Xu et al., 2005).
Catalysis and Organic Synthesis
Rakshit et al. (2011) reported on the Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides, demonstrating a mild, practical, and versatile method for the selective formation of tetrahydroisoquinolinone products. This approach underlines the compound's utility in facilitating complex organic synthesis and potentially in the development of novel pharmacophores (Rakshit et al., 2011).
Anticonvulsant Activity
Chan et al. (1998, 2000) identified a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides with potential anticonvulsant activity through high-throughput screening. Subsequent structure-activity relationship (SAR) studies yielded compounds with high affinity and excellent efficacy in animal models, showcasing the therapeutic potential of derivatives of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzamide in the treatment of epilepsy and related disorders (Chan et al., 1998) (Chan et al., 2000).
Imaging and Diagnostics
Rowland et al. (2006) synthesized fluorine-18-labeled benzamide analogs for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET). These compounds, including derivatives of the target molecule, showed high tumor uptake and favorable tumor/normal tissue ratios, indicating their potential as PET radiotracers for cancer diagnosis and treatment monitoring (Rowland et al., 2006).
Mechanism of Action
Target of Action
The primary target of this compound is the lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme is associated with the formation of atherosclerotic plaques .
Mode of Action
The compound acts as an inhibitor of the Lp-PLA2 enzyme . Lp-PLA2 is found to be enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification . Inhibition of the Lp-PLA2 enzyme would be expected to stop the build-up of this fatty streak (by inhibition of the formation of lysophosphatidylcholine), and so be useful in the treatment of atherosclerosis .
Biochemical Pathways
The compound affects the biochemical pathway involving the Lp-PLA2 enzyme . By inhibiting this enzyme, it prevents the formation of lysophosphatidylcholine, a component of atherosclerotic plaques . This can help in the treatment of atherosclerosis .
Pharmacokinetics
It’s known that the compound is aLp-PLA2 inhibitor . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the Lp-PLA2 enzyme . This leads to a decrease in the formation of atherosclerotic plaques, which can be beneficial in the treatment of atherosclerosis .
Biochemical Analysis
Biochemical Properties
. Based on its structural similarity to other compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. These interactions could potentially influence biochemical reactions within the body .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been specifically studied
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models . Future studies should investigate this aspect to understand any threshold effects, as well as any toxic or adverse effects at high doses.
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-15-11-16(2)13-18(12-15)21(24)22-19-7-6-17-5-4-8-23(9-10-25-3)20(17)14-19/h6-7,11-14H,4-5,8-10H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOUSAYNOXRGSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.